3-Dodecyl-2,5-diethynylthiophene
Overview
Description
3-Dodecyl-2,5-diethynylthiophene (DDT) is a conjugated polymer that has gained significant attention in the scientific community due to its unique properties. DDT is a member of the thiophene family and has a linear, rod-like structure. It is a semiconducting material and exhibits high electron mobility, making it an ideal candidate for various applications in the field of electronics and optoelectronics.
Scientific Research Applications
Optical and Electronic Properties
- Hyperbranched polyarylenes synthesized using 2,5-diethynylthiophene exhibit remarkable thermal stability and strong blue light emission, indicating potential applications in optoelectronic devices (Peng et al., 2003).
- Similar hyperbranched polyarylenes demonstrate unique optical limiting properties, which could be useful in laser protection applications (Lin et al., 2002).
Synthesis and Characterization
- The synthesis of poly(3-alkylthiophene-2,5-diyl)s, with variants like dodecyl, demonstrates the material's high yield, molecular weight, and thermal stability, which are essential for practical applications in materials science (Miyazaki & Yamamoto, 1994).
- Research on regioregular conjugated polymers, including polythienylvinylene derived from 3-dodecyl-2,5-dibromothiophene, highlights the potential for creating semiconducting devices with controlled polymer structure and regioregularity (Zhang et al., 2010).
Electronic Applications
- The development of organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene and similar structures opens avenues for thin-film transistor (TFT) technologies, although challenges with structural distortion due to long alkyl side chains need to be addressed (Kong et al., 2009).
- Studies on microporous conjugated polymers synthesized from 2,5-diethynylthiophene reveal their potential in applications like gas storage, given their high surface area and unique absorption and emission properties (Bondarev et al., 2017).
Mechanism of Action
properties
IUPAC Name |
3-dodecyl-2,5-diethynylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28S/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)21-20(18)6-3/h2-3,17H,4,7-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDHQGCHAQSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C#C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784711 | |
Record name | 3-Dodecyl-2,5-diethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40784711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350237-31-9 | |
Record name | 3-Dodecyl-2,5-diethynylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40784711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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